NanoLuc substrate 2
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Overview
Description
NanoLuc substrate 2 is a chemical compound used in bioluminescence imaging. It is a substrate for NanoLuc luciferase, an engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris. This substrate is known for its high stability and brightness, making it a valuable tool in various scientific applications, including in vivo imaging and high-throughput screening.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NanoLuc substrate 2 involves the modification of coelenterazine analogs. The process typically includes the following steps:
Starting Material: The synthesis begins with coelenterazine, a naturally occurring luciferin.
Chemical Modification: Various chemical modifications are performed to enhance the substrate’s stability and brightness
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to chemical modifications in reactors.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity.
Packaging: The final product is packaged under sterile conditions to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
NanoLuc substrate 2 primarily undergoes oxidation reactions catalyzed by NanoLuc luciferase. The key reactions include:
Oxidation: The substrate is oxidized by the enzyme in the presence of oxygen, resulting in the emission of light.
Decarboxylation: During the oxidation process, decarboxylation occurs, leading to the formation of a light-emitting product.
Common Reagents and Conditions
Reagents: The primary reagent used is NanoLuc luciferase. Oxygen is also essential for the oxidation reaction.
Conditions: The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure maximum enzyme activity.
Major Products
The major product formed from the oxidation of this compound is a light-emitting species, which is detected as bioluminescence. This product is highly stable and emits a bright blue light.
Scientific Research Applications
NanoLuc substrate 2 has a wide range of applications in scientific research:
Chemistry: It is used in chemical assays to detect the presence of specific molecules through bioluminescence.
Biology: In cell biology, it is employed to study gene expression, protein-protein interactions, and cellular processes.
Medicine: In medical research, it is used for imaging tumors, tracking cell migration, and monitoring therapeutic responses.
Industry: In the pharmaceutical industry, it is utilized in high-throughput screening assays to identify potential drug candidates.
Mechanism of Action
The mechanism of action of NanoLuc substrate 2 involves its oxidation by NanoLuc luciferase. The substrate binds to the enzyme’s active site, where it undergoes a series of chemical transformations:
Binding: The substrate binds to the enzyme’s catalytic site.
Oxidation: Oxygen molecules interact with the substrate, leading to its oxidation.
Light Emission: The oxidation process results in the formation of an excited state intermediate, which emits light as it returns to the ground state.
Comparison with Similar Compounds
Similar Compounds
Furimazine: Another substrate for NanoLuc luciferase, known for its high stability and brightness.
Hydrofurimazine: A modified version of furimazine with enhanced solubility and bioavailability.
Fluorofurimazine: A substrate with even higher brightness and prolonged photon generation compared to furimazine.
Uniqueness
NanoLuc substrate 2 is unique due to its optimized chemical structure, which provides superior stability and brightness. Its high solubility and bioavailability make it particularly suitable for in vivo applications, where other substrates may fall short.
Properties
Molecular Formula |
C24H19FN4O2 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
6-(3-amino-2-fluorophenyl)-8-benzyl-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C24H19FN4O2/c25-22-17(9-4-10-18(22)26)21-14-29-23(19(27-21)12-15-6-2-1-3-7-15)28-20(24(29)30)13-16-8-5-11-31-16/h1-11,14,30H,12-13,26H2 |
InChI Key |
BCSZHYFOSWCKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)N)F |
Origin of Product |
United States |
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